molecular formula C6H10ClNO2 B1405022 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride CAS No. 1408075-04-6

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

Cat. No. B1405022
CAS RN: 1408075-04-6
M. Wt: 163.6 g/mol
InChI Key: LHNDCBCELVJGCU-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular weight of this compound is 149.62 .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Memory Enhancement in Age-Related Cognitive Decline

Research demonstrates that compounds structurally related to 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, such as itasetron, a 5-HT3 receptor antagonist, can significantly improve memory retention abilities in aged rats. This highlights the potential role of these compounds in mitigating age-related memory degeneration, suggesting a promising avenue for research into treatments for cognitive decline associated with aging (Pitsikas & Borsini, 1996).

Serotonin Receptor Agonism and Gastrointestinal Motility

Compounds akin to this compound, such as TS-951, have demonstrated potent serotonin 5-HT4 receptor agonistic activity, significantly enhancing gastrointestinal motility in animal models without the adverse effects associated with non-selective serotonin 5-HT4 receptor agonists. This indicates a potential for these compounds to improve gastrointestinal dysfunction, offering a targeted approach with fewer side effects (Suzuki et al., 2001).

Analgesic Potential and Modulation of Dopaminergic Function

The structural analogs of this compound, such as 3,8-diazabicyclo[3.2.1]octanes, have shown significant analgesic effects in animal models, suggesting their potential as novel analgesics. These compounds have high affinity for the alpha 4 beta 2 nAChR subtype, indicating their action may involve modulation of the nicotinic system, offering a new perspective on pain management strategies (Barlocco et al., 1998).

Muscarinic Receptor Agonism and Antipsychotic Activity

Certain azabicyclooctane derivatives, such as PTAC, have shown unexpected antipsychotic-like activity despite their lack of affinity for dopamine receptors. These compounds exhibit partial agonist effects at muscarinic M2 and M4 receptors, and antagonist effects at muscarinic M1, M3, and M5 receptors, suggesting a novel approach in the treatment of schizophrenia and highlighting the complex interplay between muscarinic and dopaminergic systems in psychiatric disorders (Bymaster et al., 1998).

Neurotransmitter Transporter Imaging and Clinical Diagnosis

The development of radiotracers structurally related to this compound for positron emission tomography (PET) imaging, such as [18F]NS12137, has enabled the specific detection of neurotransmitter transporter-rich regions in the brain. This advancement in neuroimaging offers significant potential for the clinical diagnosis and monitoring of psychiatric and neurodegenerative diseases, providing insights into the function of neurotransmitter systems and the effects of therapeutic interventions (Kirjavainen et al., 2018).

Safety and Hazards

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a key intermediate in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . The specific targets of these alkaloids can vary, but they often interact with various neurotransmitter systems in the body.

Result of Action

The result of the action of this compound is the production of tropane alkaloids, which have a wide array of biological activities . The specific effects at the molecular and cellular level would depend on the particular alkaloid produced and its interactions with various neurotransmitter systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH . Additionally, its efficacy could potentially be influenced by the presence of other substances that interact with the same neurotransmitter systems.

properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDCBCELVJGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408075-04-6
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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